molecular formula C7H5FN2O2S B13544162 4-Cyano-3-fluorobenzenesulfonamide

4-Cyano-3-fluorobenzenesulfonamide

Katalognummer: B13544162
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: BBOFDZHBJLGTMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-3-fluorobenzenesulfonamide is an organic compound with the molecular formula C7H5FN2O2S and a molecular weight of 200.19 g/mol It is a fluorinated aromatic sulfonamide, characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) on the benzene ring, along with a sulfonamide group (-SO2NH2)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-cyano-3-fluorobenzenesulfonyl chloride with ammonia or an amine to form the sulfonamide . The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or under mild heating.

Industrial Production Methods

Industrial production of 4-Cyano-3-fluorobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-amino-3-fluorobenzenesulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyano-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Cyano-3-fluorobenzenesulfonamide depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity for certain molecular targets . The sulfonamide group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyano-3-fluorobenzenesulfonamide is unique due to the combination of the cyano, fluorine, and sulfonamide groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C7H5FN2O2S

Molekulargewicht

200.19 g/mol

IUPAC-Name

4-cyano-3-fluorobenzenesulfonamide

InChI

InChI=1S/C7H5FN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12)

InChI-Schlüssel

BBOFDZHBJLGTMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.